molecular formula C19H16ClN3O3S B3577006 N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No.: B3577006
M. Wt: 401.9 g/mol
InChI Key: MPYBSKWNQCFXBJ-UHFFFAOYSA-N
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Description

The compound “N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and two phenyl rings, one of which is substituted with a chlorine atom . It also contains a sulfonyl group (SO2), which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, the electrochemical oxidation of 4-chloroaniline, a related compound, has been studied in a water/acetonitrile mixture .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, determining its solubility in various solvents, and studying its spectroscopic properties .

Future Directions

The future research directions involving this compound could include studying its potential applications (for example, in medicine or materials science), optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-15-8-10-17(11-9-15)23(27(25,26)18-6-2-1-3-7-18)14-19(24)22-16-5-4-12-21-13-16/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYBSKWNQCFXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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